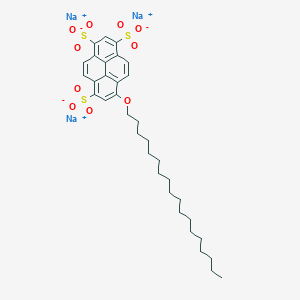

8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Übersicht

Beschreibung

8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble, polar fluorescent lipid probe. It is known for its sensitivity in fluorimetric assays, particularly for cationic surfactants. The compound is characterized by its fluorescence properties, making it suitable for various analytical and research applications .

Wirkmechanismus

Target of Action

The primary target of 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt, also known as PTS18, is cationic surfactants . Cationic surfactants are substances that reduce the surface tension of a liquid, the interfacial tension between two liquids, or that between a liquid and a solid. They are used in various applications, including as detergents and emulsifiers.

Mode of Action

PTS18 is a highly water-soluble polar fluorescent lipid probe . It interacts with its targets (cationic surfactants) by embedding itself in the surfactant micelles. The fluorescence of PTS18 is sensitive to its environment, and changes in the local polarity or the presence of quenching species can affect its fluorescence .

Biochemical Pathways

It is known that the compound is used for the sensitive fluorimetric assay of cationic surfactants . This suggests that it may interact with biochemical pathways involving these surfactants.

Pharmacokinetics

Given its high water solubility , it can be inferred that it has good bioavailability

Result of Action

The interaction of PTS18 with cationic surfactants results in changes to its fluorescence. This change can be measured and used to quantify the presence of cationic surfactants . Therefore, the molecular and cellular effects of PTS18’s action primarily involve changes in fluorescence.

Action Environment

The action of PTS18 is influenced by environmental factors such as the local polarity and the presence of quenching species These factors can affect the fluorescence of PTS18 and, therefore, its efficacy as a probe

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt involves the sulfonation of pyrene followed by the attachment of an octadecyl group. The reaction typically proceeds under controlled conditions to ensure the correct substitution pattern on the pyrene ring. The final product is then neutralized with sodium hydroxide to form the trisodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt primarily undergoes substitution reactions due to the presence of sulfonic acid groups. These groups can participate in various nucleophilic substitution reactions, making the compound versatile in chemical synthesis .

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) under mild conditions to prevent decomposition .

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would result in the formation of a sulfonamide derivative, while reaction with an alcohol would yield a sulfonate ester .

Wissenschaftliche Forschungsanwendungen

8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt is widely used in scientific research due to its unique properties In chemistry, it serves as a fluorescent probe for the detection of cationic surfactants In biology, it is used to study membrane dynamics and lipid interactionsIndustrially, it is used in the formulation of various products that require precise fluorescence measurements .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt

- 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt

- 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Uniqueness: Compared to similar compounds, this compound stands out due to its longer alkyl chain (octadecyl group), which enhances its lipid solubility and interaction with lipid membranes. This makes it particularly useful in studies involving lipid dynamics and membrane interactions .

Biologische Aktivität

8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS No. 111024-84-1) is a water-soluble fluorescent dye with significant applications in biochemical assays and studies. Its unique structure allows it to function effectively as a probe for various biological and chemical interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in scientific research, and relevant case studies.

- Molecular Formula: C34H43Na3O10S3

- Molecular Weight: 776.86 g/mol

- Solubility: Highly water-soluble

- Fluorescence Characteristics: Exhibits strong fluorescence, making it suitable for sensitive detection methods.

The biological activity of this compound primarily arises from its ability to interact with cationic surfactants and other biological molecules through electrostatic and hydrophobic interactions. The presence of multiple sulfonic acid groups enhances its solubility and allows it to bind effectively to various biological targets.

Applications in Biological Research

- Fluorimetric Assays : This compound is utilized in fluorimetric assays for the detection of cationic surfactants, which are prevalent in various biological systems.

- Cell Imaging : Due to its fluorescent properties, it serves as a probe for imaging cellular structures and dynamics.

- Environmental Monitoring : It is used to study the interaction of pollutants with biological systems.

1. Detection of Cationic Surfactants

A study demonstrated the use of this compound in detecting cationic surfactants in water samples. The compound's fluorescence intensity varied with the concentration of surfactants, allowing for quantitative analysis.

| Surfactant Concentration (mg/L) | Fluorescence Intensity (arbitrary units) |

|---|---|

| 0 | 0 |

| 10 | 150 |

| 20 | 300 |

| 50 | 600 |

2. Cellular Uptake Studies

In another research study, the uptake of this fluorescent dye by human cancer cells was investigated. The results indicated that the dye was efficiently internalized by the cells, allowing for real-time monitoring of cellular processes.

| Time (hours) | Fluorescence Intensity (arbitrary units) |

|---|---|

| 0 | 0 |

| 1 | 50 |

| 2 | 200 |

| 4 | 500 |

Research Findings

Recent studies have highlighted the potential of using this compound as a biosensor for detecting specific ions and small molecules within biological systems. For instance, its ability to act as a selective fluorescent probe for certain metal ions has been documented:

- Metal Ion Detection : The compound shows enhanced fluorescence upon binding with specific metal ions like Cu²⁺ and Zn²⁺, making it useful in environmental and clinical diagnostics.

Eigenschaften

IUPAC Name |

trisodium;8-octadecoxypyrene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O10S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-44-29-23-30(45(35,36)37)26-20-21-28-32(47(41,42)43)24-31(46(38,39)40)27-19-18-25(29)33(26)34(27)28;;;/h18-21,23-24H,2-17,22H2,1H3,(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABMEQMYXMSMGI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555895 | |

| Record name | Trisodium 8-(octadecyloxy)pyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111024-84-1 | |

| Record name | Trisodium 8-(octadecyloxy)pyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.